molecular formula C42H68O13 B1680738 Saikosaponin A CAS No. 20736-09-8

Saikosaponin A

Número de catálogo B1680738
Número CAS: 20736-09-8
Peso molecular: 781.0 g/mol
Clave InChI: KYWSCMDFVARMPN-VEIYWVLQSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Saikosaponin A is a type of saikosaponin, which is a natural product found in Bupleurum chinense, Scrophularia kakudensis, and other organisms . It is a triterpene saponin glycoside derived from the traditional oriental medicinal plant, Bupleuri Radix . This plant has been widely used for its antioxidant, anti-inflammatory, antipyretic, and antihepatotoxic effects in the treatment of influenza, fever, hepatitis, malaria, and

Aplicaciones Científicas De Investigación

Anti-Tumor Activities

  • Saikosaponin A inhibits the proliferation and induces apoptosis in human non-small cell lung cancer A549 cells. It influences cell cycle progression and enhances the expression of proteins like p53 and p21/WAF1, contributing to cell cycle arrest (Hsu, Kuo, & Lin, 2004).
  • In breast cancer, this compound has been shown to shift the T helper cell type 1/Th2 balance towards Th1, thereby enhancing antitumor immunity. This effect is possibly mediated through the IL-12/STAT4 pathway (Zhao et al., 2019).

Anti-Inflammatory and Immunomodulatory Effects

  • This compound and its epimer, Saikosaponin D, demonstrate significant anti-inflammatory activity by suppressing activation of the NF-κB signaling pathway in lipopolysaccharide (LPS)-induced RAW264.7 cells (Lu et al., 2012).
  • It inhibits the proliferation and activation of T cells, leading to cell cycle arrest and apoptosis. This is evident through its impact on the mitochondrial pathway and various cell cycle-related proteins (Sun et al., 2009).

Other Applications

  • This compound has shown effects on endothelial cells, promoting cell growth, migration, and capillary tube formation, which may have implications in therapeutic angiogenesis (Shyu et al., 2004).
  • It also exhibits a protective role in models of acute lung injury, suggesting its potential in treating inflammatory lung diseases (Du, Sun, & Hu, 2018).

Mecanismo De Acción

Target of Action

Saikosaponin A (SSA) is a triterpenoid saponin that has been found to interact with several targets. One of its primary targets is the vascular endothelial growth factor receptor 2 (VEGFR2) . VEGFR2 plays a crucial role in angiogenesis, a key step in solid tumor progression . SSA has also been found to interact with the oxytocin receptor (OXTR) , which is involved in the regulation of mood and social behavior .

Mode of Action

SSA interacts with its targets and induces various changes. For instance, it suppresses angiogenesis and tumor growth by blocking the VEGFR2-mediated signaling pathway . This involves the suppression of the protein phosphorylation of VEGFR2 and the downstream protein kinase including PLCγ1, FAK, Src, and Akt . In the context of depression, SSA has been found to bind to the OXTR with low binding energy, suggesting a strong interaction .

Biochemical Pathways

SSA affects several biochemical pathways. It inhibits the VEGFR2-mediated signaling pathway, which is crucial for angiogenesis . This leads to the suppression of the proliferation, migration, and tube formation of human umbilical vein endothelial cells . In the context of depression, SSA has been found to interact with the oxytocin receptor, thereby potentially affecting mood regulation .

Pharmacokinetics

The pharmacokinetics of SSA, including its absorption, distribution, metabolism, and excretion (ADME) properties, are crucial for understanding its bioavailability. Detailed information on the pharmacokinetics of ssa is limited

Result of Action

The action of SSA results in various molecular and cellular effects. It has been found to powerfully suppress the proliferation, migration, and tube formation of human umbilical vein endothelial cells . Moreover, SSA inhibits tumor growth in both orthotopic 4T1 breast cancer and subcutaneous HCT-15 colorectal tumor by the inhibition of tumor angiogenesis . In the context of depression, SSA has been found to significantly shorten the immobility time of mice, indicating its antidepressant effects .

Propiedades

{ "Design of the Synthesis Pathway": "The synthesis of Saikosaponin A can be achieved through a multi-step process starting from readily available starting materials.", "Starting Materials": [ "3,4-dimethoxybenzaldehyde", "methyl vinyl ketone", "sodium borohydride", "acetic anhydride", "sodium acetate", "acetic acid", "sodium hydroxide", "methyl iodide", "sodium methoxide", "p-toluenesulfonic acid", "potassium carbonate", "Saikosaponin D" ], "Reaction": [ "The synthesis starts with the condensation of 3,4-dimethoxybenzaldehyde with methyl vinyl ketone in the presence of sodium borohydride to give the corresponding alcohol.", "The alcohol is then acetylated using acetic anhydride and sodium acetate as a catalyst to yield the acetyl derivative.", "The acetyl derivative is then treated with sodium hydroxide to remove the acetyl group and generate the corresponding enone.", "The enone is then subjected to a Michael addition reaction with methyl iodide in the presence of sodium methoxide to give the corresponding adduct.", "The adduct is then treated with p-toluenesulfonic acid to remove the methoxy groups and generate the corresponding diene.", "The diene is then subjected to a Diels-Alder reaction with Saikosaponin D in the presence of potassium carbonate to yield Saikosaponin A." ] }

Número CAS

20736-09-8

Fórmula molecular

C42H68O13

Peso molecular

781.0 g/mol

Nombre IUPAC

(2R,3S,4R,5R,6S)-2-[(2R,3R,4S,5S,6R)-3,5-dihydroxy-2-[[(1S,2S,4S,5R,8R,9R,10S,13S,18R)-2-hydroxy-9-(hydroxymethyl)-4,5,9,13,20,20-hexamethyl-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracos-15-en-10-yl]oxy]-6-methyloxan-4-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol

InChI

InChI=1S/C42H68O13/c1-21-28(46)33(55-34-31(49)30(48)29(47)22(18-43)53-34)32(50)35(52-21)54-27-10-11-37(4)23(38(27,5)19-44)8-12-39(6)24(37)9-13-42-25-16-36(2,3)14-15-41(25,20-51-42)26(45)17-40(39,42)7/h9,13,21-35,43-50H,8,10-12,14-20H2,1-7H3/t21-,22+,23-,24?,25-,26+,27+,28+,29+,30-,31+,32-,33+,34-,35+,37+,38+,39-,40+,41-,42?/m1/s1

Clave InChI

KYWSCMDFVARMPN-VEIYWVLQSA-N

SMILES isomérico

C[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@H]2CC[C@]3([C@H]([C@]2(C)CO)CC[C@@]4(C3C=CC56[C@]4(C[C@@H]([C@@]7([C@H]5CC(CC7)(C)C)CO6)O)C)C)C)O)O[C@@H]8[C@H]([C@@H]([C@H]([C@@H](O8)CO)O)O)O)O

SMILES

CC1C(C(C(C(O1)OC2CCC3(C(C2(C)CO)CCC4(C3C=CC56C4(CC(C7(C5CC(CC7)(C)C)CO6)O)C)C)C)O)OC8C(C(C(C(O8)CO)O)O)O)O

SMILES canónico

CC1C(C(C(C(O1)OC2CCC3(C(C2(C)CO)CCC4(C3C=CC56C4(CC(C7(C5CC(CC7)(C)C)CO6)O)C)C)C)O)OC8C(C(C(C(O8)CO)O)O)O)O

Apariencia

Solid powder

Pictogramas

Irritant

Pureza

>98% (or refer to the Certificate of Analysis)

Vida útil

>3 years if stored properly

Solubilidad

Soluble in DMSO

Almacenamiento

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Sinónimos

saikosaponin
saikosaponin A
saikosaponin B
saikosaponin B1
saikosaponin B2
saikosaponin B3
saikosaponin B4
saikosaponin C
saikosaponin D
saikosaponin K
saikosaponin L
saikosaponins

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.